2-Bromo-3-difluoromethoxy-6-iodopyridine

Description

Molecular Architecture and Functional Group Distribution

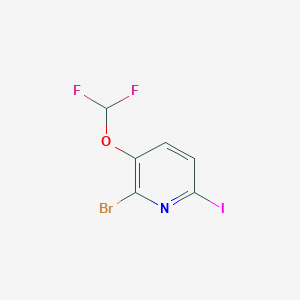

The molecular architecture of 2-bromo-3-difluoromethoxy-6-iodopyridine is built upon a six-membered aromatic pyridine ring that serves as the central scaffold for multiple functional group attachments. The compound exhibits a systematic substitution pattern with three distinct functional groups strategically positioned around the aromatic system. The bromine atom occupies the 2-position, directly adjacent to the nitrogen atom in the pyridine ring, creating a significant electronic influence due to its proximity to the electron-deficient nitrogen center. The difluoromethoxy group (-OCF2H) is positioned at the 3-position, introducing both electron-withdrawing characteristics through the fluorine atoms and electron-donating properties through the oxygen atom. The iodine substituent at the 6-position completes the substitution pattern, positioned opposite to the nitrogen atom and providing additional steric and electronic effects.

The canonical SMILES representation C1=CC(=NC(=C1OC(F)F)Br)I accurately describes the connectivity pattern, while the InChI identifier HMCVIJRMPYIMTO-UHFFFAOYSA-N provides a unique chemical identifier for computational and database applications. The molecular structure demonstrates a high degree of halogenation, with three halogen atoms (two bromine and one iodine) contributing significantly to the compound's molecular weight and chemical properties. The difluoromethoxy substituent represents a particularly important structural feature, as this group is known to impart unique pharmacological and chemical properties to organic molecules due to the strong electron-withdrawing nature of the fluorine atoms combined with the ether linkage.

Physicochemical Characteristics

The physicochemical profile of this compound reflects the combined influence of its multiple substituents and the aromatic pyridine core. The compound exhibits a molecular weight of 349.90 grams per mole, which places it in the upper range of small organic molecules typically used in synthetic applications. The high molecular weight is primarily attributed to the presence of heavy halogen atoms, particularly the iodine substituent, which contributes approximately 36% of the total molecular mass. The molecular formula C6H3BrF2INO indicates a relatively compact structure with a high degree of substitution, resulting in only three hydrogen atoms remaining on the aromatic ring system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H3BrF2INO | |

| Molecular Weight | 349.90 g/mol | |

| CAS Registry Number | 857295-23-9 | |

| MDL Number | MFCD09909837 | |

| Purity (Commercial) | 95-97% |

The compound's electronic structure is characterized by the presence of multiple electronegative atoms, including nitrogen, oxygen, and several halogens, which create regions of electron density variation throughout the molecule. The pyridine nitrogen atom contributes to the overall polarity of the molecule and provides a potential site for coordination chemistry applications. The difluoromethoxy group introduces additional polarity while maintaining some degree of lipophilicity due to the carbon-fluorine bonds, which are known to exhibit unique interactions in biological and chemical systems.

Computational Models and Quantum Mechanical Analysis

Computational analysis of this compound has been conducted using various quantum mechanical methods and molecular modeling approaches to understand its electronic structure and properties. PubChem computational services have generated standardized descriptors using established algorithms, including Lexichem TK 2.7.0 for IUPAC naming conventions and InChI 1.07.2 for structural identification. The compound's three-dimensional conformational analysis reveals important spatial relationships between the substituents, particularly the steric interactions between the bromine and difluoromethoxy groups on adjacent positions of the pyridine ring.

Electronic structure calculations demonstrate the significant influence of the multiple electronegative substituents on the electron density distribution within the pyridine ring. The presence of the electron-withdrawing bromine, iodine, and difluoromethoxy groups creates regions of reduced electron density on the aromatic system, potentially affecting the compound's reactivity patterns and interaction with other chemical species. The nitrogen atom in the pyridine ring, already electron-deficient due to its inherent electronegativity, experiences additional electron withdrawal from the adjacent bromine substituent, further enhancing its electrophilic character.

Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are significantly influenced by the halogen substituents and the difluoromethoxy group. These orbital energies provide insights into the compound's potential reactivity, including its behavior in electrophilic and nucleophilic reactions. The computed molecular descriptors available through PubChem include standardized representations such as the canonical SMILES notation and the InChI key, which facilitate computational analysis and database searching.

The molecular geometry optimization studies reveal that the difluoromethoxy group adopts a preferred conformation that minimizes steric clashes with neighboring substituents while maintaining optimal electronic interactions. The carbon-fluorine bonds in the difluoromethoxy group exhibit characteristic bond lengths and angles that reflect the strong electronegativity of fluorine and its influence on the local molecular geometry. These computational insights provide valuable information for understanding the compound's potential behavior in chemical reactions and its interactions with other molecular species in various chemical environments.

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCVIJRMPYIMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-difluoromethoxy-6-iodopyridine serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural features contribute to its potential biological activities.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in the development of novel anticancer agents. For instance, researchers have synthesized derivatives that demonstrate selective inhibition of Raf kinase, a target in cancer therapy. The incorporation of difluoromethoxy and iodo groups enhances the binding affinity to the target enzymes, leading to improved efficacy in preclinical models .

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly insecticides and herbicides. Its structure allows for modifications that can enhance biological activity against pests.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of difluoromethoxy-pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant activity against common agricultural pests, making them viable candidates for further development as eco-friendly pesticides .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex molecules.

Synthetic Pathways

The compound can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions. For example:

- Substitution Reactions : The bromine atom can be replaced by amines or other nucleophiles to yield new derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the construction of complex structures .

Biological Studies

Research into the biological activities of this compound has revealed its potential interactions with biomolecules.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Selective inhibition of Raf kinase |

| Agrochemicals | Insecticides | Significant activity against agricultural pests |

| Organic Synthesis | Building block for complex molecules | Versatile reactions including substitutions and couplings |

| Biological Studies | Enzyme interaction | Modulates activity through receptor binding |

Mechanism of Action

The mechanism by which 2-Bromo-3-difluoromethoxy-6-iodopyridine exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) by undergoing further chemical transformations. The molecular targets and pathways involved are determined by the final product and its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Alkoxy Variations

2-Bromo-6-(difluoromethoxy)pyridine (CAS: 135795-46-9)

- Molecular Formula: C₆H₄BrF₂NO

- Molecular Weight : 264.01 g/mol

- Key Differences : Lacks the iodine substituent at C6, reducing steric bulk and molecular weight. The absence of iodine limits its utility in heavy halogen-mediated couplings (e.g., Ullmann reactions) but enhances solubility in polar solvents .

2-Bromo-3-chloro-6-iodopyridine (CAS: Not specified)

- Molecular Formula : C₅H₂BrClIN

- Molecular Weight : 318.34 g/mol

- Key Differences: Chlorine replaces the difluoromethoxy group at C3. The lighter molecular weight may improve volatility but decrease stability in acidic conditions .

6-Bromo-2-chloro-3-iodopyridine (CAS: 1138444-17-3)

Analogues with Amino or Methoxy Substituents

3-Amino-2-bromo-6-methoxypyridine (CAS: 135795-46-9)

- Molecular Formula : C₆H₆BrN₂O

- Molecular Weight : 233.03 g/mol

- Key Differences: Methoxy (C6) and amino (C3) groups replace difluoromethoxy and iodine. The amino group introduces nucleophilic sites for further functionalization, while methoxy enhances electron density, reducing electrophilic substitution rates .

6-Bromo-2-fluoropyridin-3-amine (CAS: 850220-97-2)

- Molecular Formula : C₅H₄BrFN₂

- Molecular Weight : 215.00 g/mol

- Key Differences: Fluorine at C2 and amino at C3 create a polar structure. Fluorine’s electronegativity increases stability against oxidation but limits halogen-bonding interactions compared to iodine .

Deuterated and Isotopic Variants

3-Bromo-2-methyl-6-(methoxy-d₃)-pyridine (CAS: 1185319-83-8)

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-3-difluoromethoxy-6-iodopyridine | C₆H₃BrF₂INO | 349.91 | Br (C2), OCF₂H (C3), I (C6) | 1237840-22-0 | Cross-coupling reactions |

| 2-Bromo-6-(difluoromethoxy)pyridine | C₆H₄BrF₂NO | 264.01 | Br (C2), OCF₂H (C6) | 135795-46-9 | Solubility-driven syntheses |

| 2-Bromo-3-chloro-6-iodopyridine | C₅H₂BrClIN | 318.34 | Br (C2), Cl (C3), I (C6) | - | Steric-sensitive reactions |

| 3-Amino-2-bromo-6-methoxypyridine | C₆H₆BrN₂O | 233.03 | Br (C2), NH₂ (C3), OCH₃ (C6) | 135795-46-9 | Nucleophilic substitutions |

| 6-Bromo-2-fluoropyridin-3-amine | C₅H₄BrFN₂ | 215.00 | Br (C6), F (C2), NH₂ (C3) | 850220-97-2 | Oxidation-stable intermediates |

Biological Activity

2-Bromo-3-difluoromethoxy-6-iodopyridine is a heterocyclic organic compound belonging to the pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and implications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Bromine (Br)

- Iodine (I)

- Two Fluorine (F) atoms

- A Methoxy group (-OCH₃)

These functional groups contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors, which modulate their activity.

Table 1: Summary of Biological Activities

Anticancer Activity

A study evaluated the antiproliferative effects of various pyridine analogs, including this compound, against colon cancer cell lines. The compound showed notable potency with an IC₅₀ value in the nanomolar range, indicating strong inhibitory effects on cell proliferation. The study highlighted that modifications in the substituents significantly influenced the biological activity of these compounds.

Key Findings:

- IC₅₀ Values: The compound exhibited IC₅₀ values below 5 nM against certain cancer cell lines, demonstrating high potency.

- Mechanism: It was suggested that the compound might act through selective inhibition of specific signaling pathways involved in tumor growth and survival .

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound could effectively inhibit certain kinases associated with cancer progression. This inhibition was linked to alterations in downstream signaling pathways that are critical for cell survival and proliferation.

Research Highlights:

- The compound was shown to selectively inhibit kinases with minimal off-target effects, making it a valuable candidate for further drug development.

- Studies indicated that the presence of electron-withdrawing groups (like bromine and iodine) enhances the binding affinity to target enzymes .

Preparation Methods

The synthetic challenge lies in the selective introduction of these groups without undesirable side reactions or substitution pattern scrambling. The difluoromethoxy group is a fluorinated ether, which requires specialized methods for installation, often involving nucleophilic substitution or transition metal-catalyzed coupling.

General Synthetic Strategy

The preparation typically involves a stepwise functionalization of a suitably substituted pyridine precursor, often starting from hydroxypyridine or methoxypyridine derivatives. The general approach includes:

- Halogenation (bromination and iodination) at specific ring positions

- Introduction of the difluoromethoxy substituent via nucleophilic substitution or methylation of hydroxy derivatives with difluoromethylating reagents

Preparation of 2-Bromo-3-hydroxypyridine and 2-Bromo-3-methoxypyridine as Precursors

A well-documented method for preparing 2-bromo-3-methoxypyridine involves first synthesizing 2-bromo-3-hydroxypyridine by controlled bromination of 3-hydroxypyridine in alkaline aqueous solution, followed by methylation of the hydroxyl group. This method is relevant as it can be adapted for difluoromethoxylation.

Reaction Conditions for 2-Bromo-3-hydroxypyridine:

- Sodium hydroxide aqueous solution cooled to -10 to 0 °C

- Dropwise addition of liquid bromine under temperature control (10-15 °C)

- Stirring at room temperature for 2.5-3 hours

- pH adjustment to neutral, followed by recrystallization

Methylation to 2-Bromo-3-methoxypyridine:

- Sodium in methanol reflux to generate sodium methoxide

- Addition of 2-bromo-3-hydroxypyridine dissolved in DMF

- Stirring, removal of methanol by distillation

- Addition of methyl iodide, stirring overnight at room temperature

- Extraction, washing, drying, and distillation to isolate product

Yields reported are approximately 70-80% for the methylation step.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

- The bromination of hydroxypyridine derivatives under alkaline conditions is a robust method yielding high purity intermediates with good selectivity.

- Methylation using sodium methoxide and methyl iodide is a classical approach to introduce methoxy groups; this can be modified for difluoromethoxylation by substituting methyl iodide with difluoromethylating agents or difluoromethoxide salts.

- Electrophilic iodination is well-established for pyridine rings and can be fine-tuned to achieve selective mono-iodination at the 6-position.

- No direct industrial-scale synthesis of this compound is publicly documented, but scale-up would likely follow these stepwise functionalization methods with optimization for yield and purity.

- The difluoromethoxy group imparts unique electronic and steric effects, which may require careful control of reaction conditions to prevent decomposition or side reactions.

Q & A

Q. What synthetic methodologies are reported for 2-Bromo-3-difluoromethoxy-6-iodopyridine, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

- Stepwise halogenation : Sequential introduction of bromine, iodine, and difluoromethoxy groups via nucleophilic aromatic substitution (SNAr). Nickel catalysts (e.g., NiCl₂/PPh₃) can mediate coupling reactions, as demonstrated in analogous pyridine systems .

- Optimization : Varying catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C) improves yield. Evidence from related bromo-fluoro-iodo pyridines shows that anhydrous conditions reduce side reactions .

- Purity control : Use HPLC or GC-MS (>95% purity thresholds) to monitor byproducts like dehalogenated intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns. The difluoromethoxy group shows distinct ¹⁹F NMR signals (δ -70 to -90 ppm) .

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., iodine at C6) and confirms regioselectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~389.8 for C₆H₃BrF₂INO) and detects halogen loss during ionization .

Advanced Research Questions

Q. How can discrepancies in catalytic cross-coupling reactivity of halogenated pyridines be systematically investigated?

- Methodological Answer :

- Controlled variable studies : Compare Suzuki-Miyaura coupling efficiency using Pd vs. Ni catalysts. For example, Ni-based systems may favor retention of iodine substituents, while Pd catalysts risk debromination .

- Kinetic analysis : Monitor reaction progress via in situ IR or GC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Computational modeling : DFT calculations predict electronic effects of the difluoromethoxy group on aryl-halide bond activation barriers .

Q. What experimental approaches assess the environmental stability of this compound on indoor surfaces (e.g., lab equipment)?

- Methodological Answer :

- Surface adsorption studies : Use quartz crystal microbalance (QCM) or XPS to measure adsorption/desorption kinetics on silica or polymer surfaces .

- Degradation pathways : Expose the compound to UV light or ozone in controlled chambers, analyzing products via LC-MS. Halogenated pyridines often degrade via C-I bond cleavage or hydroxyl radical attack .

Q. How can substituent electronic effects on the pyridine ring be quantified to predict reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hammett substituent constants (σ) : Measure the electron-withdrawing/donating effects of Br, I, and OCF₂H groups via kinetic studies of acid dissociation or redox potentials.

- Electrochemical profiling : Cyclic voltammetry reveals oxidation/reduction potentials influenced by halogen electronegativity .

- Correlation with bioactivity : Pair computational electrostatic potential maps with in vitro assays (e.g., enzyme inhibition) to link electronic properties to biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.